molecular formula C17H16BrN3O2 B6017397 4-(5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine

4-(5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B6017397
M. Wt: 374.2 g/mol
InChI Key: PCFYZJYPYFONKI-UHFFFAOYSA-N
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Description

4-(5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that features a pyridine ring substituted with an oxadiazole moiety, which is further substituted with a brominated phenoxy group

Properties

IUPAC Name

5-[(2-bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-11(2)13-3-4-15(14(18)9-13)22-10-16-20-17(21-23-16)12-5-7-19-8-6-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFYZJYPYFONKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the brominated phenoxy group.

    Substitution: Nucleophilic substitution reactions are common, especially for modifying the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of 4-(5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The brominated phenoxy group may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{[2-Bromo-4-(methyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-{[2-Bromo-4-(ethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

The uniqueness of 4-(5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine lies in its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.

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